Bienvenue dans la boutique en ligne BenchChem!

Pfn1-IN-C1

Chemical biology Actin cytoskeleton Angiogenesis

Pfn1-IN-C1 is the first-in-class, proof-of-concept small-molecule inhibitor of the profilin-1–actin protein-protein interaction. Unlike generic Pfn1-binding molecules, only the precise tetrazolo-pyrimido-pyridazinone scaffold with specific substituent arrangement confers anti-angiogenic, anti-migratory, and anti-proliferative activity. SAR analysis confirms that simple positional isomerization or ether replacement abolishes function. Pair with inactive analogs (C7, C8, C24, C29) for chemical genetics control experiments. Ideal for acute, temporally controlled inhibition studies in angiogenesis, wound healing, and cell migration assays. No cytotoxicity at effective concentrations.

Molecular Formula C19H15N7O2
Molecular Weight 373.37
CAS No. 919010-46-1
Cat. No. B610069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfn1-IN-C1
CAS919010-46-1
SynonymsPfn1-IN-C1;  Pfn1 IN C1;  Pfn1INC1;  Pfn1 inhibitor C1; 
Molecular FormulaC19H15N7O2
Molecular Weight373.37
Structural Identifiers
SMILESOC1=NN=C(C2=CC=C(C)C=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5
InChIInChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25)
InChIKeyXFVDPRNCBPDEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pfn1-IN-C1 (CAS 919010-46-1): A First-Generation Small-Molecule Probe Targeting the Profilin-1–Actin Protein-Protein Interaction


Pfn1-IN-C1 (also cataloged as Pfn1-IN-1 or compound C1; CAS 919010-46-1) is a racemic small molecule (MW 373.37, C₁₉H₁₅N₇O₂) that acts as a competitive inhibitor of the profilin-1 (Pfn1)–actin protein-protein interaction [1]. Identified through structure-based virtual screening against the Pfn1–actin co-crystal structure and validated via pyrene-actin polymerization assays, it represents the first published proof-of-concept that the Pfn1–actin interface is druggable by small molecules [1]. The compound reduces cellular filamentous (F)-actin content, slows endothelial cell (EC) migration and proliferation, and inhibits angiogenic capacity in vitro and ex vivo [1].

Why Pfn1-IN-C1 Cannot Be Simply Replaced by Other Pfn1-Targeting Compounds or In-Class Analogs for Angiogenesis Research


The Pfn1-inhibitor landscape spans multiple structurally and pharmacologically distinct chemotypes—Pfn1-IN-C1 (tetrazolo-pyrimido-pyridazinone scaffold), C74 and UP-6 (bis-pyrazole scaffold), and various inactive analogs sharing the C1/C2 core—yet only specific structural features confer anti-angiogenic activity [1][2]. SAR analysis of 22 analogs built on the C1 scaffold revealed that none exhibited comparable biochemical or biological activity; simple positional isomerization of the phenol hydroxyl (C32) or its replacement with an ether (C24) completely abrogated function [1]. Furthermore, within the JBC study, compounds C7, C8, C24, and C29—bearing the identical core scaffold—showed zero anti-angiogenic effect at 100 µM, demonstrating that the scaffold alone is inert and that the precise spatial arrangement of substituents mimicking actin residue Tyr-169 is essential [1]. Generic substitution by any other Pfn1-binding molecule or unscaffolded analog therefore risks total loss of the anti-angiogenic, anti-migratory, and anti-proliferative phenotypes that define Pfn1-IN-C1’s research utility.

Pfn1-IN-C1 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs and Alternative Pfn1 Inhibitors


Structurally Distinct Chemotype Differentiates Pfn1-IN-C1 from the C74/UP-6 Bis-Pyrazole Series

Pfn1-IN-C1 belongs to a tetrazolo-pyrimido-pyridazinone scaffold class, whereas the later-generation Pfn1 inhibitors C74 and UP-6 are bis-pyrazole derivatives—two chemically unrelated series arising from independent discovery campaigns [1][2]. This scaffold divergence offers orthogonal chemical matter for target engagement studies; researchers can cross-validate Pfn1-dependent phenotypes using structurally unrelated probes, reducing the risk of scaffold-specific off-target confounds [1].

Chemical biology Actin cytoskeleton Angiogenesis

Pfn1-IN-C1 (C1) vs. Closest Structural Analog C2: Equivalent Sub-Micromolar Actin Polymerization Reversal with a Single Methyl Group Difference Enabling SAR Dissection

In the pyrene-actin polymerization assay, both C1 (Pfn1-IN-C1) and its nearest analog C2 completely abrogated the inhibitory effect of recombinant GST-Pfn1 on actin polymerization at a 2.5-fold molar excess relative to Pfn1, and neither compound affected polymerization in the absence of Pfn1, confirming on-target, Pfn1-dependent mechanism [1]. Critically, C1 and C2 differ by exactly one methyl group on the solvent-exposed phenyl ring, making them ideal paired probes for SAR studies; 22 additional compounds (C21–C42) built on the identical core scaffold showed no comparable activity, underscoring the uniqueness of the C1/C2 substitution pattern [1].

Structure-activity relationship Actin polymerization assay Biochemical screening

Anti-Angiogenic Potency of Pfn1-IN-C1: ~90% Cord Formation Inhibition at 100 µM in HmVEC-1 Matrigel Assay, with Active vs. Inactive Analog Discrimination

In Matrigel cord formation assays using HmVEC-1 immortalized human dermal microvascular endothelial cells, both C1 and C2 produced a dose-dependent reduction in total cord length, reaching statistical significance at 50–100 µM, with the most dramatic reduction of approximately 90% observed at 100 µM [1]. At 50 µM, the average reduction ranged from 50% to 80% depending on the compound [1]. By contrast, four structurally related but biochemically inactive analogs (C7, C8, C24, C29) showed no anti-angiogenic effect whatsoever at 100 µM, correlating perfectly with their lack of activity in the actin polymerization assay [1]. This demonstrates that anti-angiogenic action is not a property of the core scaffold but requires specific functional-group decoration present only in C1 and C2. No cord formation IC₅₀ is available for Pfn1-IN-C1, whereas the structurally unrelated inhibitor UP-6 reportedly inhibits cord formation with an IC₅₀ of 10 µM —a potency comparison that must be interpreted cautiously given the different assay systems and cell lines.

Angiogenesis Endothelial cell biology Cord formation assay

EC Migration Speed Reduction by Pfn1-IN-C1: ~30% Decrease at 50–100 µM, Comparable to Genetic H119E Mutant Phenotype

In 2D random migration assays with HmVECs, both C1 and C2 reduced average migration speed by approximately 30% at both 50 µM and 100 µM concentrations [1]. This effect is quantitatively benchmarked against the H119E point mutation of Pfn1, which reduces actin-binding affinity by ~25-fold and lowers EC migration speed by ~40% in the same cell type [1]. The proximity of the pharmacological effect (~30% reduction) to the genetic loss-of-function phenotype (~40% reduction) supports a Pfn1–actin interaction-dependent mechanism. Importantly, C2 did not further reduce the migration speed of HmVECs expressing the actin-binding-deficient H119E-Pfn1 mutant, indicating target-pathway specificity: once the Pfn1–actin interaction is genetically disabled, the compound has no additive effect [1].

Cell migration Actin dynamics Endothelial cell motility

Anti-Proliferative Activity of Pfn1-IN-C1 Analog C2: 2- to 2.5-Fold Suppression of EC and VSMC Proliferation Over 3 Days

In 2D proliferation assays, treatment with C2 (the near-identical analog of Pfn1-IN-C1) at 50 µM and 100 µM resulted in approximately 2-fold and 2.5-fold lower cell counts, respectively, after 3 days of culture compared to vehicle-treated controls [1]. This anti-proliferative effect was observed in both HmVECs (endothelial) and human vascular smooth muscle cells (VSMCs), indicating that the compound's action is not restricted to ECs [1]. While the published proliferation data are for C2 rather than C1, the two compounds are functionally indistinguishable across every parallel assay reported (actin polymerization, cord formation, migration, F-actin content), supporting class-level inference that C1 exhibits comparable anti-proliferative activity [1].

Cell proliferation Vascular biology Anti-angiogenic therapy

Ex Vivo Aortic Ring Sprouting Assay: Near-Complete Abrogation of Endothelial Sprouting by Pfn1-IN-C1 and C2

Unlike the simplified Matrigel cord formation assay, the mouse aortic ring explant assay recapitulates multicellular sprouting angiogenesis from pre-existing vessel segments. In this ex vivo model, both C1 and C2 treatment resulted in near-complete impairment of endothelial sprouting (identified by lectin staining), consistent with their anti-angiogenic activity in the cord formation assay [1]. This finding provides a higher-order physiological validation that distinguishes Pfn1-IN-C1 from the inactive analogs C7, C8, C24, and C29, which failed to inhibit angiogenesis even in the simpler cord formation assay [1]. No ex vivo aortic ring data are available for the C74 or UP-6 series in the same experimental system, making direct cross-series comparison unavailable.

Ex vivo angiogenesis Aortic ring assay Endothelial sprouting

Pfn1-IN-C1: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Paired Positive/Negative Chemical Probe Studies: Using C1 and Its Inactive Analogs for Pfn1-Dependent Phenotype Validation

Pfn1-IN-C1 (C1), together with its biochemically inactive but structurally related analogs C7, C8, C24, and C29, forms a uniquely matched set for chemical genetics experiments. Researchers can treat parallel cultures with C1 (active) and any of the inactive analogs (negative control) at identical concentrations (50–100 µM) to attribute phenotypic changes specifically to Pfn1–actin interaction inhibition rather than to scaffold-related off-target effects. The availability of C2—a functionally equivalent analog differing by a single methyl group—further enables SAR-controlled experimental designs [1].

Temporal Dissection of Pfn1 Function in Endothelial Cell Migration: Pharmacological vs. Genetic Perturbation

Pfn1-IN-C1 reduces EC migration speed by ~30% within hours of treatment, compared to the ~40% reduction achieved by stable expression of the H119E actin-binding-deficient Pfn1 mutant [1]. This makes Pfn1-IN-C1 the tool of choice for acute, temporally controlled inhibition experiments (e.g., wound healing, time-lapse migration assays) where chronic genetic manipulation is impractical or confounded by compensatory mechanisms. The additivity experiment showing that C2 does not further reduce H119E-Pfn1 cell migration confirms pathway specificity [1].

In Vitro and Ex Vivo Angiogenesis Screening: Matrigel Cord Formation and Aortic Ring Sprouting Models

For laboratories screening anti-angiogenic compounds, Pfn1-IN-C1 provides a well-characterized positive control with reproducible dose-response across two complementary angiogenesis assays: ~90% cord formation inhibition at 100 µM in HmVECs and near-complete abrogation of ex vivo endothelial sprouting from mouse aortic rings [1]. The demonstrated lack of cytotoxicity at the effective concentration (near-100% viability at 100 µM overnight) supports its use in multi-day angiogenesis protocols without confounding cell death [1].

Cross-Validation of Pfn1 as a Therapeutic Target Using Orthogonal Chemical Scaffolds

Pfn1-IN-C1 belongs to a tetrazolo-pyrimido-pyridazinone scaffold chemically distinct from the bis-pyrazole series (C74, UP-6) [1][2]. For target validation studies in renal cell carcinoma, atherosclerosis, or ocular neovascularization, procuring both chemotypes enables orthogonal pharmacological confirmation of Pfn1-dependent phenotypes, substantially strengthening the evidence for Pfn1 as a bona fide drug target by mitigating scaffold-specific off-target risks [2].

Quote Request

Request a Quote for Pfn1-IN-C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.